Autotaxin inhibitor 13 is a compound designed to inhibit the enzyme autotaxin, which plays a crucial role in the production of lysophosphatidic acid. This lipid mediator is involved in various physiological processes and pathological conditions, including cancer progression and fibrosis. Autotaxin is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase family and exhibits lysophospholipase D activity, converting lysophosphatidylcholine into lysophosphatidic acid. The inhibition of autotaxin can therefore have significant therapeutic implications for diseases where lysophosphatidic acid signaling is dysregulated.
Autotaxin inhibitor 13 has been developed through structure-based drug design and optimization techniques. It belongs to a class of autotaxin inhibitors that target the active site of the enzyme, aiming to block its catalytic activity. The compound has been characterized for its potency and selectivity against autotaxin, making it a valuable tool in pharmacological research.
The synthesis of autotaxin inhibitor 13 involves several key steps that focus on optimizing its structural components for enhanced biological activity. The synthetic route typically includes:
For example, one synthetic pathway may involve lithium borohydride for reduction reactions followed by coupling reactions using reagents such as HATU (a coupling agent) and various amines to build the final structure .
The molecular structure of autotaxin inhibitor 13 can be characterized by its specific binding interactions with the active site of autotaxin. The compound typically features:
Crystallographic studies have shown that autotaxin inhibitor 13 fits well into the lipophilic pocket of autotaxin, facilitating effective inhibition .
Autotaxin inhibitor 13 undergoes specific chemical reactions during its synthesis, including:
These reactions are carefully controlled to maximize yield while minimizing by-products .
The mechanism of action for autotaxin inhibitor 13 involves competitive inhibition at the active site of autotaxin. By binding to this site, the compound prevents the conversion of lysophosphatidylcholine to lysophosphatidic acid. This inhibition leads to reduced levels of lysophosphatidic acid in biological systems, which can help mitigate pathological conditions associated with its overproduction.
In vitro studies have demonstrated that autotaxin inhibitor 13 exhibits significant inhibition potency, with reported IC50 values indicating effective blockade at low concentrations .
Autotaxin inhibitor 13 possesses several notable physical and chemical properties:
These properties are essential for determining the compound's pharmacokinetics and bioavailability .
Autotaxin inhibitor 13 has significant applications in scientific research, particularly in pharmacology and biochemistry:
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA). This reaction occurs extracellularly, where ATX cleaves the choline headgroup from LPC substrates (e.g., 16:0, 18:2, 20:4 LPC) to generate bioactive LPA species [1] [4]. LPA acts as a potent lipid signaling molecule by activating six known G protein-coupled receptors (LPAR1–6), which exhibit distinct tissue distributions and downstream signaling cascades. The ATX-LPA axis regulates fundamental cellular processes including proliferation, migration, survival, and differentiation through Gαi/o-, Gαq/11-, and Gα12/13-mediated pathways, subsequently activating effectors like Rho GTPases, PI3K/AKT, and MAPK [3] [6].
Structurally, ATX comprises three domains:
Table 1: Core Components of the ATX-LPA Axis
Component | Function | Key Structural Features |
---|---|---|
Autotaxin (ATX) | Hydrolyzes LPC to LPA; chaperones LPA to receptors | SMB domains, PDE domain (Zn²⁺ site), NUC domain |
Lysophosphatidylcholine (LPC) | Primary substrate for ATX; abundant in plasma (≈μM range) | Glycerol backbone, choline headgroup, single acyl chain |
Lysophosphatidic Acid (LPA) | Bioactive lipid mediator; activates GPCRs | Glycerol backbone, phosphate group, variable acyl chains |
LPA Receptors (LPAR1–6) | Transduce LPA signals; initiate intracellular cascades | GPCRs with differential G-protein coupling |
Dysregulation of the ATX-LPA axis contributes to multiple pathologies. In solid tumors (e.g., hepatocellular carcinoma, breast cancer), ATX overexpression elevates LPA levels, driving tumorigenesis, metastasis, and angiogenesis. Clinical studies report elevated ATX activity in serum and tumor tissues of patients with HCC, correlating with advanced histological grade and 8-fold higher mortality risk [3] [9]. The axis also mediates chemoresistance; LPA activates survival pathways (e.g., PI3K/AKT) and DNA repair mechanisms that counteract cytotoxic therapies [8].
In organ fibrosis, ATX upregulation in injured tissues (e.g., lungs, liver) accelerates extracellular matrix deposition. LPA activates hepatic stellate cells (HSCs) and lung fibroblasts, promoting collagen secretion. Serum ATX levels correlate with fibrosis stage in chronic liver diseases, making it a non-invasive biomarker for hepatic fibrosis . Additionally, this axis modulates inflammatory responses by enhancing vascular permeability and immune cell recruitment, implicating it in autoimmune disorders and asthma [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0